N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
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Overview
Description
N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure incorporating multiple rings and functional groups. This compound has attracted interest in various fields such as medicinal chemistry and material science due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitAurora kinase A (AURKA) , a protein that plays a crucial role in cell division .
Mode of Action
This inhibition could potentially lead to a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, the inhibition of AURKA activity can lead to the accumulation of the G2/M phase of the cell cycle and trigger the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase . These changes can lead to cell cycle arrest and apoptosis, which are key mechanisms in controlling cell proliferation and survival.
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If the compound acts as an inhibitor of AURKA, it could potentially lead to a reduction in cell proliferation and an increase in cell death . This could have therapeutic implications, particularly in the context of diseases characterized by uncontrolled cell proliferation, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide typically involves the following steps:
Formation of the pyrazolopyrimidine core: : This step can be achieved via cyclization reactions involving a fluorophenyl-hydrazine derivative and suitable diketones or aldehydes.
Substitution reactions: : Introducing the phenylacetamide moiety often requires amide bond formation under conditions such as the use of coupling reagents like EDC (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Final functional group adjustments: : Adjustments to the methyl and fluorophenyl substituents are performed as needed to complete the compound structure.
Industrial Production Methods
On an industrial scale, the synthesis can be streamlined with the aid of automated reactors and continuous flow chemistry techniques, ensuring consistent quality and yield. Reaction conditions like temperature, pressure, and solvent choice are optimized for scalability, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions to form various oxo-derivatives.
Reduction: : Reduction can lead to the formation of amino derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic rings or pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, H₂O₂.
Reducing agents: : LiAlH₄, NaBH₄.
Substitution conditions: : Halogenated solvents, catalysts such as Pd/C for hydrogenation.
Major Products
Oxidation: : Corresponding nitro, oxo, or hydroxy derivatives.
Reduction: : Amino or alcohol derivatives.
Substitution: : Halo or alkyl derivatives depending on the reagent used.
Scientific Research Applications
N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide finds extensive applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential enzyme inhibition properties, which could be relevant in treating various diseases.
Medicine: : Potential therapeutic agent for anti-inflammatory, anti-cancer, or anti-viral treatments due to its bioactive structure.
Industry: : Utilized in the development of new materials with specialized electronic or photonic properties.
Comparison with Similar Compounds
Compared to similar compounds, N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is unique due to its combined pyrazole and pyrimidine structures, contributing to its distinctive chemical and biological activities.
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: : Known for their kinase inhibition properties.
Phenylacetamide derivatives: : Commonly investigated for their analgesic and anti-inflammatory effects.
Fluorophenyl compounds: : Often explored for their enhanced metabolic stability and pharmacokinetic profiles.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h2-11,13-14H,12H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHBLHIZIOQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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